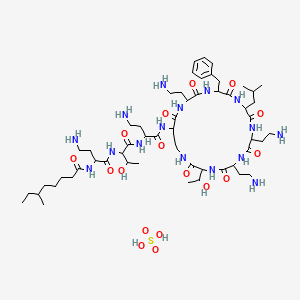

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6S,9S,12S,15R)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Bacterial Resistance Mechanisms:

- Aerosporin's unique mode of action makes it valuable for studying how bacteria develop resistance to antibiotics. Unlike many antibiotics that target specific cellular processes, Aerosporin disrupts the bacterial cell membrane itself []. This disruption can be independent of mutations in specific genes, making it a good tool for researchers to understand broad resistance mechanisms.

Investigating Endotoxin Interactions:

- Endotoxins are toxic molecules found in the outer membrane of certain gram-negative bacteria. Aerosporin can neutralize endotoxins by interacting with their lipopolysaccharide (LPS) component []. Researchers use this property to study the interaction between endotoxins and the immune system, as well as to develop methods for mitigating endotoxin-induced inflammation.

Exploring Synergistic Effects with Other Antibiotics:

- Aerosporin can sometimes exhibit synergistic effects when combined with other antibiotics. This means the combination is more effective against certain bacteria than either drug alone []. Researchers use this synergy to explore new treatment strategies for multidrug-resistant bacterial infections.

Investigating Alternative Applications:

Polymyxin B sulfate is an antibiotic derived from the bacterium Paenibacillus polymyxa (formerly known as Bacillus polymyxa). It is primarily effective against Gram-negative bacteria and is characterized by its cationic detergent properties, which disrupt bacterial cell membranes. The compound consists of several components, with polymyxins B1 and B2 being the most prominent. Its chemical formula is , and it has a complex structure that includes a hydrophobic fatty acyl chain and a cyclic peptide backbone, contributing to its amphipathic nature and ability to interact with lipid membranes .

Polymyxin B acts primarily through electrostatic interactions with the lipopolysaccharide layer of Gram-negative bacteria. This interaction destabilizes the outer membrane by displacing divalent cations such as calcium and magnesium, which are essential for maintaining membrane integrity. The fatty acyl portion of polymyxin B then inserts into the hydrophobic region of the cytoplasmic membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in bacterial cell death .

In addition to its bactericidal activity, polymyxin B can bind to and neutralize lipopolysaccharides released during bacterial lysis, thereby preventing toxic reactions associated with endotoxins .

The synthesis of polymyxin B typically involves fermentation processes using Paenibacillus polymyxa. The bacterium produces polymyxins as secondary metabolites under specific growth conditions. Following fermentation, the antibiotic can be extracted and purified through various methods including solvent extraction, chromatography, and precipitation techniques. These processes help isolate the active components while minimizing impurities that may affect its therapeutic efficacy .

Polymyxin B is used in various clinical settings primarily for treating infections caused by susceptible Gram-negative bacteria. Its applications include:

- Topical treatments for skin infections.

- Intravenous administration for severe systemic infections.

- Intrathecal use for central nervous system infections.

- Combination therapy for refractory septic shock when standard treatments are ineffective.

Additionally, polymyxin B is utilized in research settings to induce envelope stress in bacterial studies, helping to elucidate bacterial responses to antibiotic pressure .

Research has demonstrated that polymyxin B interacts with lipopolysaccharides in a manner that is influenced by temperature and ionic conditions. Techniques such as isothermal titration calorimetry and nuclear magnetic resonance spectroscopy have been employed to study these interactions in detail. The binding affinity of polymyxin B for lipopolysaccharides is critical for its antibacterial action, as it facilitates the disruption of the outer membrane .

Moreover, studies have shown that polymyxin B can enhance the permeability of bacterial membranes to other antibiotics, making it a valuable adjunct in combination therapies against resistant strains .

Polymyxin B belongs to a class of antibiotics known as polymyxins. Other similar compounds include:

- Colistin (Polymyxin E): Shares a similar mechanism of action but has different pharmacokinetics and toxicity profiles.

- Polymyxin nonapeptide: A derivative lacking the fatty acyl chain; retains some activity against lipopolysaccharides but does not kill bacteria.

- Bacitracin: Another polypeptide antibiotic that targets Gram-positive bacteria but works through a different mechanism by inhibiting cell wall synthesis.

Comparison TableCompound Mechanism of Action Spectrum of Activity Toxicity Profile Polymyxin B Disrupts outer membrane; binds lipopolysaccharide Gram-negative bacteria Nephrotoxic, neurotoxic Colistin Similar to Polymyxin B; disrupts membrane Gram-negative bacteria Less nephrotoxic than PMB Polymyxin nonapeptide Disrupts membrane permeability Limited activity Lower toxicity Bacitracin Inhibits cell wall synthesis Primarily Gram-positive Generally low toxicity

Uniqueness

| Compound | Mechanism of Action | Spectrum of Activity | Toxicity Profile |

|---|---|---|---|

| Polymyxin B | Disrupts outer membrane; binds lipopolysaccharide | Gram-negative bacteria | Nephrotoxic, neurotoxic |

| Colistin | Similar to Polymyxin B; disrupts membrane | Gram-negative bacteria | Less nephrotoxic than PMB |

| Polymyxin nonapeptide | Disrupts membrane permeability | Limited activity | Lower toxicity |

| Bacitracin | Inhibits cell wall synthesis | Primarily Gram-positive | Generally low toxicity |

Polymyxin B is unique due to its dual role in both disrupting bacterial membranes and neutralizing endotoxins. Its broad application in severe infections where other antibiotics may fail underscores its importance in clinical settings despite its associated risks .

The initial step in polymyxin B sulphate antimicrobial action involves the electrostatic interaction between the cationic peptide and the anionic lipopolysaccharide components of the bacterial outer membrane. The mechanism of this interaction is characterized by highly specific molecular recognition events that determine the selectivity and potency of the antimicrobial effect.

The polymyxin B molecule contains five diaminobutyric acid residues that carry positive charges at physiological pH, creating a polycationic structure essential for electrostatic binding [1] [2]. These positively charged diaminobutyric acid residues interact specifically with the negatively charged phosphate groups present in the lipid A component of lipopolysaccharide [1] [3] [2]. The lipid A structure contains two phosphate groups, typically located at the 1 and 4' positions of the diglucosamine backbone, which provide the anionic binding sites for polymyxin B sulphate [3] [4].

Nuclear magnetic resonance studies have revealed the precise molecular interactions that occur during the electrostatic binding process [5]. The positively charged side chains of diaminobutyric acid residues at positions 1 and 5 form ionic bonds with the 4'-phosphate head group of lipid A, while the diaminobutyric acid residues at positions 8 and 9 interact with the 1-phosphate group [5]. This specific arrangement creates a stable electrostatic complex that serves as the foundation for subsequent membrane disruption processes.

The electrostatic binding process is accompanied by the displacement of divalent cations, particularly calcium and magnesium ions, which normally function to stabilize the lipopolysaccharide structure through intermolecular bridging [1] [6] [3]. The displacement of these stabilizing cations results in immediate disruption of the outer membrane integrity and represents a critical step in the "self-promoted uptake" mechanism by which polymyxin B sulphate gains access to the bacterial cell envelope [1] [6].

Recent surface plasmon resonance studies have provided detailed kinetic information about the electrostatic binding process [7] [8]. The initial binding event exhibits a relatively moderate apparent dissociation constant of approximately 126 nanomolar when tested at nanomolar concentrations [8]. This binding affinity is sufficient to ensure effective accumulation of polymyxin B sulphate at the bacterial surface while allowing for the subsequent conformational changes necessary for membrane insertion.

The electrostatic binding demonstrates remarkable selectivity for Gram-negative bacteria due to the exclusive presence of lipopolysaccharide in the outer membrane of these organisms [3] [2]. Gram-positive bacteria, which lack lipopolysaccharide and instead possess a thick peptidoglycan layer, do not provide the appropriate anionic binding sites for polymyxin B sulphate, explaining the narrow spectrum of activity observed for this antimicrobial agent [2] [9].

Membrane Permeabilization Through Cationic Detergent Activity

Following the initial electrostatic binding to lipopolysaccharide, polymyxin B sulphate exerts its antimicrobial effect through a cationic detergent-like mechanism that results in membrane permeabilization and disruption of the bacterial cell envelope. This process involves multiple molecular events that collectively compromise the integrity of both the outer and inner membranes of Gram-negative bacteria.

The cationic detergent activity of polymyxin B sulphate is mediated by its amphipathic structure, which contains both hydrophobic and hydrophilic domains essential for membrane interaction [1] [10] [2]. The hydrophobic components include the N-terminal fatty acid chain and the d-phenylalanine-leucine segment at positions 6 and 7 within the cyclic peptide ring [2] [11] [5]. These hydrophobic elements insert into the lipid bilayer following the initial electrostatic binding, creating localized membrane defects that compromise the permeability barrier function.

The membrane permeabilization process occurs through a series of distinct stages that have been characterized using electrical measurements and fluorescence techniques [12] [13]. At concentrations between 2 and 20 micrograms per milliliter, polymyxin B sulphate increases outer membrane permeability to lipophilic compounds and induces leakage of potassium ions from the cytoplasm without causing depolarization of the cytoplasmic membrane [13]. At higher concentrations, the compound causes complete membrane depolarization and formation of ion-permeable pores in the cell envelope [13].

The cationic detergent activity involves the disruption of lipid packing within the membrane bilayer, leading to the formation of membrane defects and increased permeability [1] [14] [15]. Dynamic light scattering studies have demonstrated that polymyxin B sulphate induces lipopolysaccharide aggregation in a concentration-dependent manner, which contributes to the disruption of membrane organization [14] [16]. The peptide also increases the surface charge of lipopolysaccharide and membrane model systems, as revealed by zeta-potential measurements [14] [16].

The membrane permeabilization process is accompanied by significant changes in lipid homeostasis and asymmetry within the bacterial cell envelope [17]. Molecular dynamics simulations have revealed that the binding of polymyxin B sulphate to the outer membrane loosens the packing of lipopolysaccharide molecules and induces unbalanced bending torque between the inner and outer leaflets of the membrane [17]. This mechanical stress triggers phospholipid scrambling, where phospholipids flip from the inner leaflet to the outer leaflet to compensate for the deformation [17].

The cationic detergent activity results in the formation of membrane pores with specific dimensional characteristics that allow for the passage of various molecules [12] [13]. Electrical measurements have revealed that polymyxin B sulphate-induced lesions in membranes containing lipopolysaccharide from sensitive bacterial strains have diameters of approximately 2.4 nanometers, which is sufficient to allow passage of the polymyxin B sulphate molecules themselves [12]. This self-promoted transport mechanism enables the accumulation of increasing concentrations of the antimicrobial agent within the cell envelope.

The membrane permeabilization process is enhanced by the formation of polymyxin B sulphate clusters within the membrane [7] [8]. These clusters represent super-stoichiometric accumulations of the antimicrobial agent that exhibit long residence times exceeding 6 hours, making them essentially irreversible on the timescale of bacterial growth [8]. The formation of these stable clusters is believed to be critical for the bactericidal activity of polymyxin B sulphate.

Structural Basis of Gram-Negative Bacterial Selectivity

The selective activity of polymyxin B sulphate against Gram-negative bacteria is determined by fundamental structural differences in the cell envelope architecture between Gram-negative and Gram-positive bacterial species. This selectivity is primarily attributed to the unique molecular recognition between polymyxin B sulphate and lipopolysaccharide, which is exclusively present in the outer membrane of Gram-negative bacteria.

The structural basis of selectivity begins with the amphipathic nature of the polymyxin B sulphate molecule, which enables it to interact specifically with the lipid A component of lipopolysaccharide [3] [2] [9]. The conserved structural elements responsible for this selectivity include the cyclic heptapeptide ring containing multiple diaminobutyric acid residues and the hydrophobic fatty acid chain [2] [5]. These structural features create a three-dimensional arrangement that is geometrically complementary to the lipid A structure.

The lipid A component of lipopolysaccharide presents a highly conserved molecular target that is essential for the structural integrity of the Gram-negative bacterial outer membrane [3] [9]. The lipid A structure consists of a diglucosamine backbone decorated with phosphate groups and acyl chains, creating both the anionic binding sites for electrostatic interaction and the hydrophobic regions for membrane insertion [3] [4]. This molecular architecture is absent in Gram-positive bacteria, which instead possess a thick peptidoglycan layer that does not provide the appropriate binding sites for polymyxin B sulphate.

The structural specificity of polymyxin B sulphate for lipopolysaccharide has been demonstrated through extensive structure-activity relationship studies [3] [18] [19]. Modifications to the cyclic peptide ring, such as changes in ring size or substitution of diaminobutyric acid residues, result in significant reductions in antimicrobial activity and lipopolysaccharide binding affinity [18] [19]. The optimal 23-atom size of the native polymyxin ring provides the most ideal structural configuration for potent antimicrobial activity [11].

The hydrophobic domain formed by the d-phenylalanine-leucine segment at positions 6 and 7 is particularly important for selectivity and activity [11] [5]. This hydrophobic motif forms a β-turn-forming element that is highly conserved across naturally occurring polymyxins and is essential for effective interaction with the lipid A acyl chains [5]. Modifications to this hydrophobic domain, such as substitution of d-phenylalanine with d-tyrosine or replacement of leucine with alanine, result in significantly reduced lipopolysaccharide binding affinity and outer membrane permeabilization activity [20] [11].

The selectivity for Gram-negative bacteria is further enhanced by the specific spatial arrangement of charged residues within the polymyxin B sulphate structure [3] [5]. The buckled configuration of the cyclic peptide portion forces the lipid A-binding surface of the molecule to one face, creating a complementary binding interface that matches the topology of the lipopolysaccharide phosphate groups [5]. This precise geometric matching ensures high-affinity binding to Gram-negative bacteria while preventing effective interaction with Gram-positive cell envelope components.

The structural basis of selectivity also involves the mechanism of membrane insertion and permeabilization [21] [9]. The polymyxin B sulphate molecule creates local curvature in the membrane upon binding, and the hydrophobic tail inserts into the bacterial membrane to create lipid defects [21]. This membrane insertion process is specifically facilitated by the unique lipid composition and organization of the Gram-negative outer membrane, which differs significantly from the membrane structures found in Gram-positive bacteria.

Recent studies have revealed that the selectivity involves a multi-step binding mechanism that includes transient binding, membrane insertion, and super-stoichiometric cluster accumulation [7] [8]. Each of these steps is dependent on the specific structural features of the Gram-negative outer membrane and the molecular complementarity between polymyxin B sulphate and lipopolysaccharide components.

Resistance Mechanisms Involving Lipopolysaccharide Modification Pathways

Resistance to polymyxin B sulphate in Gram-negative bacteria primarily arises through modification of the lipopolysaccharide structure, particularly alterations to the lipid A component that reduce the electrostatic interaction with the cationic antimicrobial agent. These resistance mechanisms involve complex regulatory pathways that control the expression of genes responsible for lipopolysaccharide modification and represent the primary means by which bacteria can survive exposure to polymyxin B sulphate.

The most prevalent resistance mechanism involves the addition of cationic substituents to the phosphate groups of lipid A, which reduces the net negative charge of the bacterial surface and diminishes the electrostatic binding affinity for polymyxin B sulphate [3] [22] [23]. The two most common modifications are the addition of 4-amino-4-deoxy-L-arabinose and phosphoethanolamine to the lipid A phosphate groups [22] [23] [24]. The 4-amino-4-deoxy-L-arabinose modification is particularly effective in conferring resistance because it can neutralize the negative charge completely, reducing the net charge of lipid A from approximately -1.5 to 0 [22] [24].

The biosynthesis and transfer of these cationic modifications are controlled by specific gene operons that are regulated by two-component regulatory systems [22] [25] [24]. The arnBCADTEF operon encodes the enzymes necessary for the synthesis and transfer of 4-amino-4-deoxy-L-arabinose to lipid A, while the pmrC gene encodes the enzyme responsible for phosphoethanolamine modification [26] [24]. These operons are activated by the PmrA/PmrB and PhoP/PhoQ two-component systems in response to specific environmental stimuli [25] [27] [24].

The PmrA/PmrB two-component system represents the primary regulatory pathway controlling lipopolysaccharide modification in response to polymyxin B sulphate exposure [25] [27] [28]. The sensor kinase PmrB detects environmental signals such as low magnesium concentrations, iron excess, or the presence of antimicrobial peptides, leading to autophosphorylation and subsequent phosphorylation of the response regulator PmrA [27] [28]. Phosphorylated PmrA then binds to the promoter regions of target genes, including the arnBCADTEF operon and pmrC, leading to increased expression of lipopolysaccharide modification enzymes [26] [28].

The PhoP/PhoQ two-component system contributes to polymyxin B sulphate resistance through indirect regulation of the PmrA/PmrB system [25] [29] [24]. In many bacterial species, PhoP activates the expression of pmrD, whose product activates the PmrA/PmrB system, creating a regulatory cascade that amplifies the response to antimicrobial peptide exposure [30] [24]. However, this indirect regulation varies among bacterial species, with some organisms showing direct interaction between PhoP and PmrA/PmrB promoters [30] [24].

Clinical isolates of polymyxin B sulphate-resistant bacteria frequently contain mutations in the genes encoding components of these two-component systems [25] [27]. Single nucleotide substitutions in phoQ or pmrB that alter sensor kinase function can result in constitutive activation of the regulatory systems, leading to continuous expression of lipopolysaccharide modification genes even in the absence of inducing stimuli [25] [27]. These mutations effectively convert the adaptive resistance response into a stable, heritable resistance phenotype.

The ArnT enzyme, which transfers 4-amino-4-deoxy-L-arabinose to lipid A, has been identified as a particularly important target for resistance development [31] [32]. Mutations affecting ArnT function can eliminate the ability to modify lipid A with 4-amino-4-deoxy-L-arabinose, resulting in increased susceptibility to polymyxin B sulphate [31]. Conversely, overexpression of ArnT and related enzymes can enhance resistance by increasing the efficiency of lipid A modification.

Alternative resistance mechanisms include the complete loss of lipopolysaccharide through mutations in lipid A biosynthesis genes [22] [23]. In some Acinetobacter baumannii strains, mutations in lpxA, lpxC, or lpxD genes result in the inability to synthesize lipid A, leading to complete loss of lipopolysaccharide and very high levels of polymyxin B sulphate resistance [22]. However, this resistance mechanism may be associated with fitness costs due to the importance of lipopolysaccharide for bacterial viability.

The modification of lipid A with additional fatty acid chains, such as palmitoylation mediated by the PagP enzyme, can also contribute to resistance by altering the hydrophobic interactions between polymyxin B sulphate and the bacterial membrane [29] [33]. These modifications affect the insertion of the polymyxin B sulphate fatty acid chain into the lipid A structure, reducing the stability of the antimicrobial-lipopolysaccharide complex.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

2: Nation RL, Velkov T, Li J. Colistin and polymyxin B: peas in a pod, or chalk and cheese? Clin Infect Dis. 2014 Jul 1;59(1):88-94. doi: 10.1093/cid/ciu213. Epub 2014 Apr 3. Review. PubMed PMID: 24700659; PubMed Central PMCID: PMC4305129.

3: Thamlikitkul V, Dubrovskaya Y, Manchandani P, Ngamprasertchai T, Boonyasiri A, Babic JT, Tam VH. Dosing and Pharmacokinetics of Polymyxin B in Patients with Renal Insufficiency. Antimicrob Agents Chemother. 2016 Dec 27;61(1). pii: e01337-16. doi: 10.1128/AAC.01337-16. Print 2017 Jan. PubMed PMID: 27799209; PubMed Central PMCID: PMC5192162.

4: Tran TB, Velkov T, Nation RL, Forrest A, Tsuji BT, Bergen PJ, Li J. Pharmacokinetics/pharmacodynamics of colistin and polymyxin B: are we there yet? Int J Antimicrob Agents. 2016 Dec;48(6):592-597. doi: 10.1016/j.ijantimicag.2016.09.010. Epub 2016 Oct 18. Review. PubMed PMID: 27793510; PubMed Central PMCID: PMC5154767.

5: Terayama T, Yamakawa K, Umemura Y, Aihara M, Fujimi S. Polymyxin B Hemoperfusion for Sepsis and Septic Shock: A Systematic Review and Meta-Analysis. Surg Infect (Larchmt). 2017 Apr;18(3):225-233. doi: 10.1089/sur.2016.168. Epub 2017 Jan 16. Review. PubMed PMID: 28092497.

6: Sandri AM, Landersdorfer CB, Jacob J, Boniatti MM, Dalarosa MG, Falci DR, Behle TF, Bordinhão RC, Wang J, Forrest A, Nation RL, Li J, Zavascki AP. Population pharmacokinetics of intravenous polymyxin B in critically ill patients: implications for selection of dosage regimens. Clin Infect Dis. 2013 Aug;57(4):524-31. doi: 10.1093/cid/cit334. Epub 2013 May 22. PubMed PMID: 23697744.

7: Kwa A, Kasiakou SK, Tam VH, Falagas ME. Polymyxin B: similarities to and differences from colistin (polymyxin E). Expert Rev Anti Infect Ther. 2007 Oct;5(5):811-21. Review. PubMed PMID: 17914915.

8: Manchandani P, Zhou J, Babic JT, Ledesma KR, Truong LD, Tam VH. Role of Renal Drug Exposure in Polymyxin B-Induced Nephrotoxicity. Antimicrob Agents Chemother. 2017 Mar 24;61(4). pii: e02391-16. doi: 10.1128/AAC.02391-16. Print 2017 Apr. PubMed PMID: 28096166; PubMed Central PMCID: PMC5365704.

9: Smith NM, Bulman ZP, Sieron AO, Bulitta JB, Holden PN, Nation RL, Li J, Wright GD, Tsuji BT. Pharmacodynamics of dose-escalated 'front-loading' polymyxin B regimens against polymyxin-resistant mcr-1-harbouring Escherichia coli. J Antimicrob Chemother. 2017 Aug 1;72(8):2297-2303. doi: 10.1093/jac/dkx121. PubMed PMID: 28505268; PubMed Central PMCID: PMC5890756.

10: Manchandani P, Zhou J, Ledesma KR, Truong LD, Chow DS, Eriksen JL, Tam VH. Characterization of Polymyxin B Biodistribution and Disposition in an Animal Model. Antimicrob Agents Chemother. 2015 Dec 7;60(2):1029-34. doi: 10.1128/AAC.02445-15. Print 2016 Feb. PubMed PMID: 26643340; PubMed Central PMCID: PMC4750689.

11: Lenhard JR, Bulitta JB, Connell TD, King-Lyons N, Landersdorfer CB, Cheah SE, Thamlikitkul V, Shin BS, Rao G, Holden PN, Walsh TJ, Forrest A, Nation RL, Li J, Tsuji BT. High-intensity meropenem combinations with polymyxin B: new strategies to overcome carbapenem resistance in Acinetobacter baumannii. J Antimicrob Chemother. 2017 Jan;72(1):153-165. Epub 2016 Sep 15. PubMed PMID: 27634916; PubMed Central PMCID: PMC5161044.

12: Kassamali Z, Danziger L. To B or not to B, that is the question: is it time to replace colistin with polymyxin B? Pharmacotherapy. 2015 Jan;35(1):17-21. doi: 10.1002/phar.1510. Epub 2014 Oct 24. Review. PubMed PMID: 25346395.

13: Rao GG, Ly NS, Bulitta JB, Soon RL, San Roman MD, Holden PN, Landersdorfer CB, Nation RL, Li J, Forrest A, Tsuji BT. Polymyxin B in combination with doripenem against heteroresistant Acinetobacter baumannii: pharmacodynamics of new dosing strategies. J Antimicrob Chemother. 2016 Nov;71(11):3148-3156. Epub 2016 Aug 3. PubMed PMID: 27494922; PubMed Central PMCID: PMC5079300.

14: Landersdorfer CB, Wang J, Wirth V, Chen K, Kaye KS, Tsuji BT, Li J, Nation RL. Pharmacokinetics/pharmacodynamics of systemically administered polymyxin B against Klebsiella pneumoniae in mouse thigh and lung infection models. J Antimicrob Chemother. 2018 Feb 1;73(2):462-468. doi: 10.1093/jac/dkx409. PubMed PMID: 29149294; PubMed Central PMCID: PMC5890666.

15: Mattos KPH, Cintra ML, Gouvêa IR, Ferreira LÁ, Velho PENF, Moriel P. Skin hyperpigmentation following intravenous polymyxin B treatment associated with melanocyte activation and inflammatory process. J Clin Pharm Ther. 2017 Oct;42(5):573-578. doi: 10.1111/jcpt.12543. Epub 2017 May 11. PubMed PMID: 28497462.

16: Shi R, Niu Y, Gong M, Ye J, Tian W, Zhang L. Antimicrobial gelatin-based elastomer nanocomposite membrane loaded with ciprofloxacin and polymyxin B sulfate in halloysite nanotubes for wound dressing. Mater Sci Eng C Mater Biol Appl. 2018 Jun 1;87:128-138. doi: 10.1016/j.msec.2018.02.025. Epub 2018 Mar 1. PubMed PMID: 29549942.

17: Lu XX, Jiang YF, Li H, Ou YY, Zhang ZD, DI HY, Chen DF, Zhang YY. Polymyxin B as an inhibitor of lipopolysaccharides contamination of herb crude polysaccharides in mononuclear cells. Chin J Nat Med. 2017 Jul;15(7):487-494. doi: 10.1016/S1875-5364(17)30074-2. PubMed PMID: 28807222.

18: Ronco C, Klein DJ. Polymyxin B hemoperfusion: a mechanistic perspective. Crit Care. 2014 Jun 9;18(3):309. doi: 10.1186/cc13912. Review. PubMed PMID: 25043934; PubMed Central PMCID: PMC4077196.

19: Zininga T, Pooe OJ, Makhado PB, Ramatsui L, Prinsloo E, Achilonu I, Dirr H, Shonhai A. Polymyxin B inhibits the chaperone activity of Plasmodium falciparum Hsp70. Cell Stress Chaperones. 2017 Sep;22(5):707-715. doi: 10.1007/s12192-017-0797-6. Epub 2017 Apr 28. PubMed PMID: 28455613; PubMed Central PMCID: PMC5573689.

20: Zavascki AP, Goldani LZ, Li J, Nation RL. Polymyxin B for the treatment of multidrug-resistant pathogens: a critical review. J Antimicrob Chemother. 2007 Dec;60(6):1206-15. Epub 2007 Sep 17. Review. PubMed PMID: 17878146.

Explore Compound Types